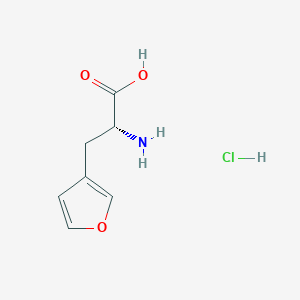

(R)-2-Amino-3-(furan-3-yl)propanoic acid hydrochloride

CAS No.:

Cat. No.: VC13818030

Molecular Formula: C7H10ClNO3

Molecular Weight: 191.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H10ClNO3 |

|---|---|

| Molecular Weight | 191.61 g/mol |

| IUPAC Name | (2R)-2-amino-3-(furan-3-yl)propanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C7H9NO3.ClH/c8-6(7(9)10)3-5-1-2-11-4-5;/h1-2,4,6H,3,8H2,(H,9,10);1H/t6-;/m1./s1 |

| Standard InChI Key | TWENCNBGVVHVDH-FYZOBXCZSA-N |

| Isomeric SMILES | C1=COC=C1C[C@H](C(=O)O)N.Cl |

| SMILES | C1=COC=C1CC(C(=O)O)N.Cl |

| Canonical SMILES | C1=COC=C1CC(C(=O)O)N.Cl |

Introduction

(R)-2-Amino-3-(furan-3-yl)propanoic acid hydrochloride is a chiral amino acid derivative that features a furan ring attached to the amino acid backbone. This compound is notable for its unique structural features and biological activities, making it a subject of interest in scientific research, particularly in neuroprotection and modulation of neurotransmitter systems.

Chemical Reactivity

The chemical reactivity of (R)-2-Amino-3-(furan-3-yl)propanoic acid hydrochloride can be attributed to its functional groups, particularly the amino and carboxylic acid groups. Key reactions include oxidation, reduction, and substitution reactions.

| Reaction Type | Description | Products |

|---|---|---|

| Oxidation | The furan ring can be oxidized to form furanones or other oxygenated derivatives. | Furanones, oxygenated furans |

| Reduction | Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives. | Tetrahydrofuran derivatives |

| Substitution | The amino group can participate in nucleophilic substitution reactions to form amides, esters, or other derivatives. | Amides, esters, other substituted amino acid derivatives |

Synthesis Methods

The synthesis of (R)-2-Amino-3-(furan-3-yl)propanoic acid hydrochloride typically involves several steps:

-

Starting Material Preparation: The synthesis begins with the preparation of the furan ring, which can be derived from furfural or other furan derivatives.

-

Amino Acid Formation: The furan ring is then coupled with a suitable amino acid precursor through various synthetic routes, such as the Strecker synthesis or reductive amination.

-

Chirality Induction: The chiral center is introduced using chiral catalysts or chiral auxiliaries to ensure the desired R-configuration.

-

Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.

Biological Activities

(R)-2-Amino-3-(furan-3-yl)propanoic acid hydrochloride has been studied for its potential therapeutic applications, particularly in neuroprotection and modulation of neurotransmitter systems.

-

Glutamate Receptors: The compound acts as a modulator of glutamate receptors, particularly the NMDA receptor subtype. This interaction is crucial for synaptic transmission and plasticity within the central nervous system.

-

Antioxidant Properties: Preliminary studies suggest that it may exhibit antioxidant effects, providing cellular protection against oxidative stress, which is implicated in various neurodegenerative diseases.

Research Applications

As a chiral ligand, (R)-2-Amino-3-(furan-3-yl)propanoic acid hydrochloride plays a crucial role in asymmetric synthesis processes. It facilitates the formation of enantiomerically pure compounds, which are vital in pharmaceutical development. Additionally, its unique furan ring structure allows for diverse chemical reactions, making it essential in the preparation of various derivatives and analogs used in research and industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume